molecular formula C4H11O6P B14403238 (1,3,4-Trihydroxybutyl)phosphonic acid CAS No. 88282-80-8

(1,3,4-Trihydroxybutyl)phosphonic acid

Cat. No.: B14403238
CAS No.: 88282-80-8
M. Wt: 186.10 g/mol
InChI Key: QPBIORZSSRWTTN-UHFFFAOYSA-N
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Description

(1,3,4-Trihydroxybutyl)phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a butyl chain with three hydroxyl groups. Its molecular formula is C4H11O6P, and it has a molecular weight of 186.1 g/mol

Chemical Reactions Analysis

(1,3,4-Trihydroxybutyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphinic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

(1,3,4-Trihydroxybutyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3,4-Trihydroxybutyl)phosphonic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrates of these enzymes, thereby blocking their activity. This compound can also alter metabolic pathways by competing with phosphate for binding sites on proteins and other biomolecules .

Comparison with Similar Compounds

Properties

CAS No.

88282-80-8

Molecular Formula

C4H11O6P

Molecular Weight

186.10 g/mol

IUPAC Name

1,3,4-trihydroxybutylphosphonic acid

InChI

InChI=1S/C4H11O6P/c5-2-3(6)1-4(7)11(8,9)10/h3-7H,1-2H2,(H2,8,9,10)

InChI Key

QPBIORZSSRWTTN-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)C(O)P(=O)(O)O

Origin of Product

United States

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